molecular formula C8H14N4 B13496520 (S)-1-(5-Cyclobutyl-4H-1,2,4-triazol-3-yl)ethanamine

(S)-1-(5-Cyclobutyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B13496520
M. Wt: 166.22 g/mol
InChI Key: ANDVDDLRTOFCQB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a cyclobutyl group attached to the triazole ring, which may impart unique properties to the molecule.

Preparation Methods

The synthesis of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.

    Attachment of the Ethanamine Moiety:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.

    Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclobutyl group may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other triazole derivatives, such as:

    (1S)-1-(3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: This compound features a phenyl group instead of a cyclobutyl group, which may result in different biological activities and binding affinities.

    (1S)-1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: The presence of a methyl group instead of a cyclobutyl group can lead to variations in the compound’s reactivity and pharmacological properties.

The uniqueness of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine lies in its cyclobutyl group, which may confer distinct steric and electronic effects, influencing its overall behavior in chemical and biological systems.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C8H14N4/c1-5(9)7-10-8(12-11-7)6-3-2-4-6/h5-6H,2-4,9H2,1H3,(H,10,11,12)/t5-/m0/s1

InChI Key

ANDVDDLRTOFCQB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NNC(=N1)C2CCC2)N

Canonical SMILES

CC(C1=NNC(=N1)C2CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.